1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea
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Overview
Description
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea is a synthetic organic compound that features a morpholine ring, a butynyl group, and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea typically involves the following steps:
Formation of the Morpholinobut-2-yn-1-yl Intermediate: This step involves the reaction of morpholine with a butynyl halide under basic conditions to form the morpholinobut-2-yn-1-yl intermediate.
Coupling with Phenylpropyl Isocyanate: The intermediate is then reacted with phenylpropyl isocyanate to form the final urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)amine: Similar structure but with an amine group instead of a urea group.
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-phenylpropyl)urea is unique due to the presence of both a morpholine ring and a phenylpropyl group, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-(4-morpholin-4-ylbut-2-ynyl)-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-18(20-11-6-9-17-7-2-1-3-8-17)19-10-4-5-12-21-13-15-23-16-14-21/h1-3,7-8H,6,9-16H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJXCRHHKIUAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)NCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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